carbazol-9-yl(triphenyl)phosphanium;gold
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Overview
Description
Carbazol-9-yl(triphenyl)phosphanium;gold is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a carbazole moiety linked to a triphenylphosphanium group, with gold as a central atom. The combination of these components imparts distinctive properties to the compound, making it a subject of study in materials science, chemistry, and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbazol-9-yl(triphenyl)phosphanium;gold typically involves the following steps:
Formation of Carbazole Derivative: The initial step involves the synthesis of a carbazole derivative.
Introduction of Triphenylphosphanium Group:
Complexation with Gold: The final step involves the complexation of the carbazol-9-yl(triphenyl)phosphanium with gold.
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up by optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the desired yield and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Carbazol-9-yl(triphenyl)phosphanium;gold can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms with altered functional groups .
Scientific Research Applications
Carbazol-9-yl(triphenyl)phosphanium;gold has a wide range of scientific research applications, including:
Medicine: Research is being conducted on its potential use in drug delivery systems and as an anticancer agent.
Industry: The compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of carbazol-9-yl(triphenyl)phosphanium;gold involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst by facilitating the transfer of electrons or functional groups in chemical reactions. In biological systems, it may interact with cellular components, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
Carbazol-9-yl(triphenyl)phosphanium;gold can be compared with other similar compounds, such as:
4-(9H-Carbazol-9-yl)triphenylamine: This compound is used in OLEDs and has similar hole-transporting properties.
2’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-carbonitrile: Used as a host material for phosphorescent organic light-emitting diodes (PHOLEDs).
6-(3,6-di(thiophene-2-yl)-9H-carbazole-9-yl) hexanoic acid: Known for its applications in electropolymerization and as a component in biosensors.
Biological Activity
Carbazol-9-yl(triphenyl)phosphanium;gold is an organometallic compound that combines the structural features of carbazole, a heterocyclic compound known for its diverse biological activities, with gold and triphenylphosphine moieties. This combination is of significant interest in medicinal chemistry due to the unique properties imparted by gold and phosphine, which enhance the biological activity of the resulting compound.
Overview of Biological Activities
Carbazole Derivatives : Carbazole derivatives are recognized for their broad spectrum of biological activities, including antimicrobial, antiviral, antitumoral, and anti-inflammatory effects. These properties stem from their ability to interact with various biological targets, including nucleic acids and proteins .
Gold Complexes : Gold compounds, particularly those in oxidation states +1 and +3, have been extensively studied for their therapeutic potential. They exhibit unique mechanisms of action, such as the formation of stable adducts with proteins and nucleic acids, which can lead to cellular apoptosis and other therapeutic effects .
Mechanistic Insights
The biological activity of this compound can be attributed to several key mechanisms:
- Protein Interaction : Gold(I) complexes have a high affinity for soft nucleophilic sites in proteins, leading to the formation of irreversible adducts. This interaction can disrupt normal cellular functions and induce apoptosis in cancer cells .
- Targeting Mitochondria : The triphenylphosphonium (TPP) group enhances the compound's ability to accumulate in mitochondria due to its lipophilicity. This targeting is crucial for inducing mitochondrial-dependent apoptosis in cancer therapy .
- Reactive Oxygen Species (ROS) Generation : Gold complexes can generate ROS, which play a pivotal role in inducing oxidative stress within cells. This mechanism is particularly relevant in cancer treatment, where increased ROS levels can lead to cell death .
Research Findings
Recent studies have highlighted the potential of this compound in various biological contexts:
- Antitumor Activity : In vitro studies demonstrated that this compound exhibits significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The mechanism involves disruption of the PI3K/AKT signaling pathway, leading to increased apoptosis .
- Antimicrobial Properties : Preliminary findings suggest that carbazole derivatives show enhanced antibacterial activity when complexed with metal ions such as gold. This synergistic effect improves efficacy against resistant strains of bacteria .
Case Study 1: Anticancer Efficacy
A study investigated the anticancer properties of a related gold complex conjugated with TPP. The results indicated a marked decrease in cell viability in breast cancer cells treated with the complex, attributed to its ability to induce mitochondrial dysfunction and activate apoptotic pathways .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial effects of carbazole derivatives when complexed with gold ions. The findings revealed that these complexes exhibited superior antibacterial activity against Gram-positive and Gram-negative bacteria compared to their non-complexed counterparts, suggesting a potential therapeutic application for treating infections caused by resistant bacteria .
Data Table: Summary of Biological Activities
Properties
CAS No. |
91884-43-4 |
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Molecular Formula |
C30H23AuNP+ |
Molecular Weight |
625.4 g/mol |
IUPAC Name |
carbazol-9-yl(triphenyl)phosphanium;gold |
InChI |
InChI=1S/C30H23NP.Au/c1-4-14-24(15-5-1)32(25-16-6-2-7-17-25,26-18-8-3-9-19-26)31-29-22-12-10-20-27(29)28-21-11-13-23-30(28)31;/h1-23H;/q+1; |
InChI Key |
NRXLTTCFWBSTNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=CC=CC=C5C6=CC=CC=C64.[Au] |
Origin of Product |
United States |
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